molecular formula C4H7NOS B084005 DL-Homocysteine thiolactone CAS No. 14007-10-4

DL-Homocysteine thiolactone

Cat. No. B084005
CAS RN: 14007-10-4
M. Wt: 117.17 g/mol
InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
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Description

DL-Homocysteine thiolactone is a cyclic amino acid derivative . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It exhibits root-growth inhibitory activity .


Synthesis Analysis

Homocysteine thiolactone is formed in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine . It is also generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase .


Molecular Structure Analysis

The molecular structure of DL-Homocysteine thiolactone is represented by the empirical formula C4H7NOS . It is a five-membered cyclic thioester of the amino acid homocysteine .


Chemical Reactions Analysis

Homocysteine thiolactone is a representative intermediate metabolite of methionine (Met) in the cysteine (Cys) biosynthetic pathway . It is remethylated to Met by Met synthase or betaine-Hcy methyltransferase (transmethylation), and Met is transmethylated to Hcy via several steps .


Physical And Chemical Properties Analysis

DL-Homocysteine thiolactone is a solid substance . It has a molecular weight of 153.63 . The melting point is approximately 202 °C (dec.) (lit.) 203 °C (dec.) .

Scientific Research Applications

  • Cardiotoxicity and Oxygen Consumption : DL-Hcy TLHC affects oxygen consumption in rat heart tissue, potentially leading to cardiotoxicity. This effect might be mediated by gasotransmitters like NO, H2S, and CO (Uzelac et al., 2018).

  • Effects on Biochemical Parameters and Antioxidant Enzyme Activities : DL-Hcy TLHC impacts serum biochemical parameters and modifies the activities of antioxidant enzymes in rats. It also inhibits acetylcholinesterase activity in rat cardiac tissue, suggesting both prooxidant and antioxidant effects (Kornjača et al., 2017).

  • Influence on Cardiac Contractility and Coronary Flow : DL-Hcy TLHC alone or in combination with gasotransmitter inhibitors influences cardiac contractility, coronary flow, and oxidative stress markers in isolated rat hearts (Zivkovic et al., 2013).

  • Use in Metabolic and Pharmacokinetic Studies : DL-Hcy TLHC has been used in preparing optically active deuterium-labeled homocysteine thiolactone for metabolic and pharmacokinetic research (Shinohara et al., 2010).

  • Protein Homocysteinylation : DL-Hcy TLHC is involved in protein homocysteinylation, which can lead to protein damage and is implicated in the pathology of vascular disease (Jakubowski, 1999).

  • Role in Homocysteine Detoxification : Human serum contains an enzyme, homocysteine thiolactonase, which detoxifies homocysteine thiolactone. This enzyme is crucial for protecting proteins against homocysteinylation and atherosclerosis (Jakubowski, 2000).

  • Influence on Gastrointestinal Motility : DL-Hcy TLHC affects the spontaneous motility of the rat duodenum and nitrergic neurotransmission, indicating its potential influence on gastrointestinal functions (Stojanović et al., 2013).

  • Anti-Quorum Sensing Activities : DL-Hcy TLHC has shown potential as a quorum sensing inhibitor, which could be crucial in developing new antibacterial strategies (Ma et al., 2018).

Safety And Hazards

Contact with DL-Homocysteine thiolactone should be avoided. It should not be ingested, and if swallowed, immediate medical assistance should be sought . It is also recommended to wash thoroughly after handling .

Future Directions

DL-Homocysteine thiolactone is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis . It may be used in the preparation of various compounds, including DL-buthionine, DL-homocysteine, and certain types of polymers . It is also being studied for its role in various diseases .

properties

IUPAC Name

3-aminothiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863228
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

DL-Homocysteine thiolactone

CAS RN

10593-85-8, 14007-10-4, 3622-59-1
Record name (±)-Homocysteine thiolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10593-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTEINE THIOLACTONE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
703
Citations
Y Silla, S Varshney, A Ray, T Basak… - Proteins: Structure …, 2019 - Wiley Online Library
An increased level of homocysteine, a reactive thiol amino acid, is associated with several complex disorders and is an independent risk factor for cardiovascular disease. A majority (>…
Number of citations: 14 onlinelibrary.wiley.com
V Zivkovic, V Jakovljevic, O Pechanova… - BioMed Research …, 2013 - hindawi.com
Considering the adverse effects of DL-homocysteine thiolactone hydrochloride (DL-Hcy TLHC) on vascular function and the possible role of oxidative stress in these mechanisms, the …
Number of citations: 38 www.hindawi.com
HE Amos, CO Little, GA Digenis… - Journal of animal …, 1974 - academic.oup.com
Plasma amino acid response of wethers to abomasal infusions of DL-methionine (DLM), DL-homocysteine thiolactone-HC1 (HCTL) and N-acetyl-DL-methionine (NAM), in vivo rumen …
Number of citations: 23 academic.oup.com
TK Virupaksha, H Tarver - Biochemistry, 1964 - ACS Publications
Insulin has been thiolated by reaction with acetylhomocysteine thiolactone and the product formed has been analyzed by chromatography on DEAE-cellulose. The thiolated derivative …
Number of citations: 21 pubs.acs.org
D Kornjača, V Živković, D Krstić, M Čolović… - Archives of Biological …, 2018 - serbiosoc.org.rs
… Abstract: The aim of this study was to assess the effects of DL-homocysteine (DL-Hcy) and DL-homocysteine thiolactone (DL-Hcy TLHC) on selected serum biochemical parameters, …
Number of citations: 3 www.serbiosoc.org.rs
J Han, H Liu, S Hu, J Qiu, Y Guo, H Huang… - Journal of Chemical & …, 2021 - ACS Publications
dl-Homocysteine thiolactone hydrochloride (one of the derivatives of l-cysteine) solubility in nine neat solvents (methanol, ethanol, isopropanol, ethyl acetate, 1,4-dioxane, acetonitrile, …
Number of citations: 2 pubs.acs.org
CR de Andrade, CR Tirapelli, R Haddad… - Vascular …, 2009 - Elsevier
… With this purpose male Wistar rats received a solution of dl-homocysteine-thiolactone (1 g/kg body weight/day) in the drinking water for 4, 15 and 30 days. Lipid profile, carotid artery-…
Number of citations: 21 www.sciencedirect.com
Y Inamori, C Muro, M Toyoda, Y Usami… - Bioscience …, 1995 - academic.oup.com
… DL-Homocysteine thiolactone hydrochloride showed growth … derivatives of DL-homocysteine thiolactone exhibited much … inhibition by DL-homocysteine thiolactone was investigated …
Number of citations: 6 academic.oup.com
Z Qazanfarzadeh, M Kadivar, H Shekarchizadeh… - Food …, 2021 - Elsevier
… new food ingredients and packaging, cross-linked secalin (SCL) was synthesized by papain-catalyzed disulfide bond formation in the presence of N-acetyl-dl-homocysteine thiolactone (…
Number of citations: 10 www.sciencedirect.com
NPB Dudman, DEL Wilcken - Biochemical medicine, 1982 - Elsevier
… Thiolactone esterase activity of serum was barely perceptible, but assays of pig liver extract showed a strong esterase activity toward DLhomocysteine thiolactone (0.4 mM), with a …
Number of citations: 54 www.sciencedirect.com

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